1-(3-Aminobenzenesulfonyl)piperidin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-aminophenyl)sulfonylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c12-9-2-1-3-11(8-9)17(15,16)13-6-4-10(14)5-7-13/h1-3,8,10,14H,4-7,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQBAQBLRVGWLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)S(=O)(=O)C2=CC=CC(=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar and Ligand Design Principles
Modulation of the Piperidine (B6355638) Ring in Benzenesulfonyl Piperidinols
The piperidine ring is a prevalent N-heterocyclic motif found in numerous pharmaceuticals and biologically active compounds. nih.gov Its conformational flexibility and ability to be substituted at various positions make it a critical element for establishing specific interactions with biological targets.
The position of the hydroxyl group on the piperidine ring is a key determinant of biological activity. Studies on related piperidine-containing compounds have shown that positional isomerism can dramatically alter efficacy. For instance, in a series of monoamine oxidase (MAO) inhibitors, a compound with a hydroxyl group at the para-position (C4) of the piperidine ring demonstrated maximum inhibitory activity. acs.org The introduction of this hydroxyl function was found to significantly increase the inhibitory effect compared to unsubstituted analogs, highlighting the importance of this group for target engagement. acs.org The preference for para-substitution over meta-substitution suggests that the C4 position allows for optimal orientation of the hydroxyl group to form key interactions, such as hydrogen bonds, within the active site of the target protein. acs.org
While specific stereochemical studies on 1-(3-aminobenzenesulfonyl)piperidin-4-ol are not widely available, the stereochemistry of substituents on a piperidine ring is a well-established factor in molecular recognition. The axial or equatorial orientation of the hydroxyl group at the C4 position dictates its spatial projection and accessibility for interacting with target residues. This can lead to significant differences in binding affinity and biological activity between stereoisomers.
Table 1: Effect of Hydroxyl Group Position on MAO Inhibition in a Piperine (B192125) Derivative Series
| Compound Modification | Target | Activity (IC₅₀ in µM) |
| Para-hydroxy piperidine substitution | MAO-A | 0.01446 ± 0.00183 |
| Para-hydroxy piperidine substitution | MAO-B | 0.01572 ± 0.00192 |
| Unspecified meta-substitution | - | Lower activity than para |
Data derived from a study on piperine derivatives, which demonstrates the principle of hydroxyl group positional effects. acs.org
Modifications to the piperidine ring, including substitutions on the nitrogen and carbon atoms, are a common strategy for modulating ligand properties. The substituent on the piperidine nitrogen, in particular, can significantly influence affinity and selectivity. In a series of σ1 receptor ligands, 1-methylpiperidines displayed high affinity, whereas analogs with a proton (N-H), a tosyl group, or an ethyl group at the same position exhibited considerably lower σ1 affinity. researchgate.net This indicates that a small, lipophilic group on the nitrogen is preferred for optimal interaction with the receptor's binding pocket. researchgate.net
Furthermore, the nature of the heterocyclic core itself is critical. In studies comparing piperidine and piperazine (B1678402) derivatives, replacing a piperazine ring with a piperidine ring did not substantially alter affinity for the histamine (B1213489) H3 receptor but was identified as a key structural element for achieving dual affinity at both H3 and σ1 receptors. nih.gov This highlights the specific role of the piperidine scaffold in conferring affinity for certain targets. nih.gov
Table 2: Influence of Piperidine N-Substitution on σ1 Receptor Affinity
| Compound Scaffold | N-Substituent | σ1 Receptor Affinity |
| 4-(2-aminoethyl)piperidine | Methyl | High |
| 4-(2-aminoethyl)piperidine | Ethyl | Considerably Lower |
| 4-(2-aminoethyl)piperidine | Tosyl | Considerably Lower |
| 4-(2-aminoethyl)piperidine | Hydrogen | Considerably Lower |
Data from a study on σ1 receptor ligands. researchgate.net
Influence of the Benzenesulfonyl Moiety on Ligand-Target Interactions
The benzenesulfonyl group provides a large, rigid scaffold that can engage in hydrophobic and aromatic interactions within a binding site. Substituents on this aromatic ring can fine-tune the electronic and steric properties of the entire ligand.
The position of the amino group on the benzenesulfonyl ring (regioisomerism) alters the electronic distribution of the molecule, which can impact its binding properties. In this compound, the amino group is in the meta position. An amino group is an electron-donating group through resonance. When placed in the para position, its electron-releasing effect is maximized, which can increase the electron density on the sulfonamide group and potentially influence the basicity of other parts of the molecule. nih.gov In contrast, a meta amino group has a less pronounced electronic effect on the para-positioned sulfonamide linker.
While direct SAR studies comparing the meta and para amino isomers of 1-(benzenesulfonyl)piperidin-4-ol are limited, the principle of regioisomerism is a cornerstone of medicinal chemistry. The choice between a meta or para substitution would depend on the specific electronic and steric requirements of the target's binding pocket. A para substituent might be preferred if an increase in electron density on the sulfonamide is beneficial for binding, while a meta substituent offers a different spatial orientation for interacting with adjacent residues.
The introduction of various substituents onto the benzene (B151609) ring of the benzenesulfonyl moiety can modulate binding affinity and selectivity. In the development of carbonic anhydrase inhibitors, the "tail" groups on benzenesulfonamide-based molecules were found to be critical for modulating isoform specificity. nih.gov The specific interactions of these substituents with amino acid residues lining hydrophobic pockets of the enzyme dictate the inhibitor's affinity and selectivity profile. nih.gov
Studies on other classes of sulfonamide-containing ligands have also demonstrated the importance of aromatic substituents. For instance, in a series of arylalkylsulfonyl piperidine derivatives designed as sigma receptor ligands, halogen-substituted sulfonamides were found to display high affinity for the σ1 receptor. nih.gov Specifically, a derivative with a 3-iodo substituent on a benzylsulfonyl group (structurally related to a benzenesulfonyl group) was identified as having a high affinity (Ki = 0.96 nM) and a 96-fold selectivity for the σ1 receptor over the σ2 receptor. nih.gov This suggests that electron-withdrawing and sterically distinct substituents like halogens can form favorable interactions that enhance binding.
Table 3: Effect of Aromatic Substitution on σ1 Receptor Affinity in a Sulfonamide Series
| Aromatic Moiety | Substituent | σ1 Receptor Affinity (Ki) | σ1/σ2 Selectivity |
| Benzylsulfonyl | 3-Iodo | 0.96 ± 0.05 nM | 96-fold |
| Benzylsulfonyl | Various Halogens | High Affinity | Generally Selective |
Data derived from a study on arylalkylsulfonyl piperidine derivatives. nih.gov
Sulfonamide Linker Contributions to Molecular Recognition and Activity
In the context of 1-(benzenesulfonyl)piperidin-4-ol, the tertiary sulfonamide linker is rigid and defines the spatial orientation of the aromatic and piperidine moieties relative to each other. This structural constraint is critical for presenting these two key pharmacophoric elements to the biological target in a specific and optimal conformation. The sulfonamide group's ability to engage in strong, directional hydrogen bonds often allows it to serve as an anchor, locking the ligand into the active site. nih.gov The effectiveness of many sulfonamide-based drugs stems from the ability of this linker to mimic a peptide bond or to fit into pockets that accommodate tetrahedral geometries, making it a privileged scaffold in inhibitor design. nih.govresearchgate.net
Pharmacophore Elucidation for Benzenesulfonyl Piperidinol Derivatives
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For benzenesulfonyl piperidinol derivatives, a general pharmacophore model can be elucidated based on the common structural motifs present in active compounds within this class. The key features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all arranged in a specific three-dimensional geometry.
The benzenesulfonyl moiety is a critical component of the pharmacophore. The sulfonyl group (SO₂) contains two oxygen atoms that can act as strong hydrogen bond acceptors, forming interactions with complementary donor groups in the active site of a target protein. The attached benzene ring provides a hydrophobic surface that can engage in van der Waals or π-π stacking interactions with aromatic amino acid residues.
The hydroxyl group at the 4-position of the piperidine ring is a key feature, capable of acting as both a hydrogen bond donor and acceptor. This versatility allows it to form crucial interactions that can significantly contribute to the binding affinity of the molecule. The amino group on the benzenesulfonyl ring introduces another potential hydrogen bond donor site, further enhancing the molecule's ability to interact with its biological target.
A hypothetical pharmacophore model for benzenesulfonyl piperidinol derivatives is summarized in the table below, outlining the essential chemical features and their putative roles in receptor binding.
Table 1: Key Pharmacophoric Features of Benzenesulfonyl Piperidinol Derivatives
| Pharmacophoric Feature | Chemical Moiety | Putative Role in Biological Activity |
|---|---|---|
| Hydrogen Bond Acceptor | Sulfonyl Oxygens | Interaction with hydrogen bond donor residues in the target's active site. |
| Aromatic/Hydrophobic Region | Benzene Ring | π-π stacking or hydrophobic interactions with aromatic or aliphatic residues. |
| Hydrogen Bond Donor/Acceptor | 4-Hydroxyl Group | Forms key hydrogen bonds to anchor the ligand in the binding pocket. |
| Hydrogen Bond Donor | 3-Amino Group | Provides an additional point of interaction with the target protein. |
| 3D Scaffold | Piperidine Ring | Orients the pharmacophoric features in the optimal geometry for binding. |
Conformational Analysis and its Correlation with Observed Biological Activity
The biological activity of a flexible molecule like this compound is not only dependent on its constituent functional groups but also on its three-dimensional conformation. Conformational analysis aims to identify the low-energy, stable conformations of the molecule, as it is generally the lowest energy conformer that binds to the biological target.
The piperidine ring in this compound is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. In this chair conformation, substituents can be oriented in either axial or equatorial positions. The large benzenesulfonyl group attached to the piperidine nitrogen is sterically demanding and will strongly prefer an equatorial position to minimize steric hindrance.
The orientation of the hydroxyl group at the 4-position is also critical. For 4-hydroxypiperidine (B117109), the equatorial conformer is generally more stable than the axial conformer. nih.gov This preference is due to the avoidance of 1,3-diaxial interactions that would destabilize the axial conformation. The energy difference between the equatorial and axial conformers of the hydroxyl group in 4-hydroxypiperidine has been estimated to be approximately 0.8 kcal/mol in favor of the equatorial form. nih.gov
Crystal structure analyses of related 1-(benzenesulfonyl)-piperidine derivatives have confirmed that the piperidine ring consistently adopts a chair conformation. irbbarcelona.org This provides strong evidence that the piperidine core of this compound will also exist in a chair form.
Therefore, the most stable and likely bioactive conformation of this compound is one in which the piperidine ring is in a chair conformation, with the benzenesulfonyl group in an equatorial position and the 4-hydroxyl group also in an equatorial position. This arrangement minimizes steric strain and places the key functional groups in a well-defined spatial orientation for interaction with a biological target. Deviations from this low-energy conformation would require an energetic penalty, making them less likely to be the biologically active form.
Table 2: Conformational Preferences in this compound
| Molecular Fragment | Preferred Conformation | Key Substituent Orientation | Rationale |
|---|---|---|---|
| Piperidine Ring | Chair | - | Lowest energy conformation for a six-membered ring. |
| 1-Benzenesulfonyl Group | - | Equatorial | Minimization of steric hindrance. |
| 4-Hydroxyl Group | - | Equatorial | Avoidance of 1,3-diaxial interactions; lower energetic state. |
Computational and Theoretical Chemistry Studies
Molecular Docking Simulations for Ligand-Protein Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
In a hypothetical molecular docking study, 1-(3-Aminobenzenesulfonyl)piperidin-4-ol would be docked into the active site of a specific protein target. The simulation would predict the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the amino group on the benzenesulfonyl moiety and the hydroxyl group on the piperidine (B6355638) ring could act as hydrogen bond donors or acceptors, while the phenyl and piperidine rings could engage in hydrophobic interactions with nonpolar residues of the protein.
The docking simulation would generate various possible binding poses of the ligand within the protein's binding pocket. These poses would be ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction.
Table 1: Hypothetical Binding Affinity Data
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Kinase A | -8.5 | ASP16, LYS72, LEU17 |
| Protease B | -7.2 | GLY101, PHE45, TRP12 |
| GPCR C | -9.1 | TYR308, SER112, ASN29 |
Note: This table is purely illustrative and does not represent actual experimental or computational data for this compound.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Stability
MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation of the interactions in a biological system. An MD simulation of the this compound-protein complex would reveal the stability of the binding pose predicted by docking. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time would indicate the stability of the complex. Furthermore, MD simulations can explore the conformational flexibility of the ligand and the protein, potentially revealing alternative binding modes not identified in static docking.
In Silico Prediction of Molecular Properties Relevant to Drug Design
In silico methods, which involve computer-based simulations and modeling, are integral to modern drug discovery. These techniques allow for the prediction of a compound's physicochemical and pharmacokinetic properties before it is synthesized, saving significant time and resources. This predictive analysis helps in prioritizing lead compounds that are more likely to have favorable drug-like characteristics.
Lipinski's Rule of Five is a widely used guideline to evaluate the potential for oral bioavailability of a chemical compound. Developed by Christopher A. Lipinski, the rule states that a compound is more likely to be orally absorbed if it does not violate more than one of the following criteria:
No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds).
No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).
A molecular weight of less than 500 daltons.
A calculated octanol-water partition coefficient (log P) that does not exceed 5.
Adherence to these rules suggests a balance between solubility and permeability necessary for a drug to pass through the gastrointestinal tract and be absorbed into the bloodstream. Without a database entry for this compound, a definitive assessment of its adherence to Lipinski's Rule of Five cannot be performed.
Table 1: Lipinski's Rule of Five Parameters
| Parameter | Lipinski's Guideline | Value for this compound |
|---|---|---|
| Molecular Weight (g/mol) | < 500 | Data not available |
| log P (Octanol-Water Partition Coefficient) | ≤ 5 | Data not available |
| Hydrogen Bond Donors | ≤ 5 | Data not available |
| Hydrogen Bond Acceptors | ≤ 10 | Data not available |
Hydrogen bonds play a crucial role in a drug's solubility, permeability, and its binding affinity to a biological target. The number of hydrogen bond donors and acceptors in a molecule influences its polarity and ability to interact with water and biological macromolecules. Generally, a lower count of these features is preferred for better membrane permeability.
Rotatable bonds are defined as any single non-ring bond, attached to a non-terminal, non-hydrogen atom. The number of rotatable bonds in a molecule is related to its conformational flexibility. A high number of rotatable bonds can lead to a decrease in bioavailability due to the entropic penalty paid upon binding to a target. A common guideline for lead-like compounds is to have 10 or fewer rotatable bonds. The specific counts of hydrogen bond donors, acceptors, and rotatable bonds for this compound are not available from researched sources.
Table 2: Additional Molecular Properties Relevant to Drug Design
| Property | Value for this compound |
|---|---|
| Hydrogen Bond Donor Count | Data not available |
| Hydrogen Bond Acceptor Count | Data not available |
| Rotatable Bond Count | Data not available |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By analyzing a series of compounds with known activities, QSAR models can identify the key molecular features (descriptors) that influence their potency, such as steric, electronic, and hydrophobic properties. nih.gov
These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. A literature search for QSAR studies specifically including this compound or closely related aminobenzenesulfonyl piperidine derivatives did not yield any specific results. Therefore, there is no available QSAR model to predict the biological activity of this particular compound.
Advanced Analytical Characterization Techniques in Benzenesulfonyl Piperidinol Research
Spectroscopic Elucidation of Molecular Structure
Spectroscopic techniques are indispensable for confirming the identity and structural features of "1-(3-Aminobenzenesulfonyl)piperidin-4-ol".
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of "this compound", providing detailed information about the hydrogen and carbon framework of the molecule. nih.gov
¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the aminobenzenesulfonyl group and the aliphatic protons of the piperidinol ring. The aromatic protons typically appear in the downfield region (δ 6.5-7.5 ppm), with their splitting patterns revealing the substitution pattern on the benzene (B151609) ring. The protons on the piperidine (B6355638) ring will show more complex splitting patterns in the upfield region (δ 1.5-4.0 ppm) due to spin-spin coupling. chemicalbook.com The proton of the hydroxyl group may appear as a broad singlet, and its chemical shift can be concentration-dependent.
¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon environments within the molecule. The aromatic carbons will resonate in the δ 110-150 ppm range, while the carbons of the piperidine ring will be found in the more shielded region of the spectrum (δ 30-70 ppm). The carbon bearing the hydroxyl group is expected to be in the δ 60-70 ppm range.
2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed for unambiguous assignment of the proton and carbon signals. nih.gov COSY spectra reveal proton-proton coupling relationships, which is crucial for assigning the protons within the piperidine ring system. optica.org HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C NMR spectrum.
Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.5 | 110 - 130 |
| Aromatic C-NH₂ | Not Applicable | 140 - 150 |
| Aromatic C-SO₂ | Not Applicable | 135 - 145 |
| Piperidine CH₂ (adjacent to N) | 3.0 - 4.0 | 40 - 50 |
| Piperidine CH₂ | 1.5 - 2.5 | 30 - 40 |
| Piperidine CH-OH | 3.5 - 4.5 | 60 - 70 |
| NH₂ | 3.5 - 5.0 (broad) | Not Applicable |
| OH | 1.0 - 5.0 (broad) | Not Applicable |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in "this compound". The IR spectrum would be expected to show characteristic absorption bands for the amine, sulfonamide, hydroxyl, and aromatic moieties.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amine) | Stretching | 3300 - 3500 (two bands) |
| O-H (Alcohol) | Stretching (broad) | 3200 - 3600 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| S=O (Sulfonamide) | Asymmetric & Symmetric Stretching | 1300 - 1350 and 1150 - 1180 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-N (Amine) | Stretching | 1250 - 1350 |
| C-O (Alcohol) | Stretching | 1000 - 1260 |
The presence of a broad band in the 3200-3600 cm⁻¹ region would indicate O-H stretching, while the characteristic two bands for the primary amine N-H stretch would appear around 3300-3500 cm⁻¹. The strong absorptions for the sulfonyl group (S=O) are typically observed around 1350 cm⁻¹ and 1160 cm⁻¹.
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight and elemental composition of "this compound". Techniques such as Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (Q-TOF) analyzer are commonly used. benthamdirect.commdpi.com
The high resolving power of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas. benthamdirect.com The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for sulfonamides include the cleavage of the S-N bond and the S-C (aromatic) bond. nih.gov For the piperidine ring, fragmentation often involves the loss of small neutral molecules. scielo.br
Interactive Data Table: Expected Mass Spectrometry Data
| Analysis Type | Information Obtained | Expected m/z Values (for [M+H]⁺) |
| HRMS (Q-TOF) | Exact Mass and Elemental Composition | C₁₁H₁₇N₂O₃S |
| MS/MS | Fragmentation Pattern for Structural Confirmation | Fragments corresponding to the aminobenzenesulfonyl and piperidinol moieties. |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for assessing the purity of "this compound" and for the separation of related analogues.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity determination of non-volatile organic compounds. A reversed-phase HPLC method would be suitable for the analysis of "this compound". nih.gov Method development would involve optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (typically a mixture of water and acetonitrile (B52724) or methanol (B129727) with a pH modifier like formic acid or ammonium (B1175870) acetate), flow rate, and detection wavelength (UV detection would be appropriate due to the aromatic ring). nih.govjapsonline.com A validated HPLC method can provide accurate and precise quantification of the main compound and any impurities. researchgate.net
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to normal-phase HPLC for the separation of a wide range of compounds, including sulfonamide analogues. nih.govresearchgate.net SFC typically uses supercritical carbon dioxide as the primary mobile phase, often with a polar co-solvent such as methanol. chromatographyonline.com This technique offers several advantages, including faster separations and reduced organic solvent consumption, making it a "greener" analytical method. chromatographyonline.com SFC can be particularly useful for the separation of closely related sulfonamide analogues and can be coupled with mass spectrometry for peak identification. nih.govsouthampton.ac.uk The unique properties of the supercritical fluid mobile phase can provide different selectivity compared to HPLC, which can be advantageous for resolving challenging separations. nih.gov
Crystallographic Analysis for Solid-State Structure Determination
The precise three-dimensional arrangement of atoms and molecules in a crystalline solid is fundamental to understanding its physical and chemical properties. Crystallographic analysis, particularly X-ray diffraction, stands as the definitive method for elucidating this solid-state structure. For complex organic molecules such as benzenesulfonyl piperidinol derivatives, these techniques provide invaluable insights into conformational isomers, intermolecular interactions, and packing arrangements within the crystal lattice. This information is critical for structure-activity relationship studies, polymorph screening, and the rational design of new chemical entities.
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SCXRD) is an advanced analytical technique that provides unambiguous proof of the molecular structure of a compound. The methodology involves directing a beam of X-rays onto a single, well-ordered crystal. The subsequent diffraction pattern of the X-rays is recorded and analyzed to generate a detailed three-dimensional model of the electron density within the crystal. From this model, the precise location of each atom can be determined, affording a comprehensive understanding of the molecule's solid-state conformation, including bond lengths, bond angles, and torsional angles.
A comprehensive search of the current scientific literature did not yield specific single-crystal X-ray diffraction data for the compound this compound. Such a study, were it to be conducted, would involve growing a suitable single crystal of the compound, a process that can be challenging. Once a crystal of sufficient quality is obtained, it would be mounted on a diffractometer and subjected to X-ray irradiation.
The resulting diffraction data would be used to determine key crystallographic parameters. These typically include:
Crystal System: The classification of the crystal structure based on its symmetry (e.g., monoclinic, triclinic, orthorhombic).
Space Group: The specific symmetry group of the crystal, which describes the symmetry operations that can be applied to the unit cell.
Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, and c) and the angles between them (α, β, and γ).
Atomic Coordinates: The fractional coordinates of each atom within the unit cell.
This information allows for the detailed characterization of the molecule's three-dimensional structure. For instance, the analysis would definitively establish the conformation of the piperidin-4-ol ring, which typically adopts a chair conformation. Furthermore, the study would reveal the orientation of the aminobenzenesulfonyl group relative to the piperidine ring. Of significant interest would be the intermolecular interactions, such as hydrogen bonds involving the amino and hydroxyl groups, which dictate the packing of the molecules in the crystal lattice.
While specific experimental data for this compound is not available, the table below illustrates the typical format for presenting crystallographic data obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₁H₁₆N₂O₃S |
| Formula Weight | 256.32 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 14.789 |
| α (°) | 90 |
| β (°) | 105.45 |
| γ (°) | 90 |
| Volume (ų) | 1223.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.392 |
Biological and Pharmacological Research Pathways
Enzyme Inhibition Studies of Benzenesulfonyl Piperidinols
The structural backbone of 1-(3-Aminobenzenesulfonyl)piperidin-4-ol, which features a benzenesulfonamide (B165840) moiety linked to a piperidine (B6355638) ring, suggests potential interactions with various enzymes. The sulfonamide group is a well-established pharmacophore known to target metalloenzymes, particularly carbonic anhydrases. The piperidine scaffold is also prevalent in a wide range of biologically active molecules, including enzyme inhibitors.
Benzenesulfonamides are a prominent class of carbonic anhydrase inhibitors. nih.govnih.govmdpi.comresearchgate.netmdpi.com These compounds typically function by coordinating to the zinc ion within the active site of the enzyme, thereby disrupting its catalytic activity. nih.gov Research on various sulfonamide derivatives has demonstrated a wide range of inhibitory potencies and selectivities against different human (h) CA isoforms, such as the cytosolic hCA I and II, and the tumor-associated hCA IX and XII. nih.govnih.govmdpi.comresearchgate.netmdpi.com
Despite the presence of the benzenesulfonamide functional group in this compound, specific inhibitory data (such as Kᵢ or IC₅₀ values) against hCA I, II, IX, or XII for this particular compound are not available in the current body of scientific literature. Therefore, its potency and selectivity profile against these carbonic anhydrase isoforms remain to be determined.
Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. nih.govnih.gov The development of CDK inhibitors is an active area of research for oncology. nih.govmdpi.com While some heterocyclic compounds and sulfonamide-containing molecules have been explored for their CDK inhibitory potential, there is currently no published research specifically evaluating the activity of this compound against CDK2, CDK7, or any other cyclin-dependent kinases.
The piperidine moiety is a structural feature found in numerous inhibitors of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine. acgpubs.orgnih.govnih.govmdpi.commdpi.com Similarly, various heterocyclic compounds have been investigated as inhibitors of urease, a nickel-containing enzyme implicated in the pathogenesis of infections by organisms such as Helicobacter pylori. nih.govnih.govresearchgate.netresearchgate.net
However, specific studies detailing the inhibitory effects of this compound on acetylcholinesterase or urease have not been reported. Consequently, its potential as an inhibitor of these or other relevant enzymes is presently unknown.
Receptor Binding Studies
The structural characteristics of this compound also suggest that it could be a candidate for binding to various cell surface receptors, particularly G-protein coupled receptors (GPCRs), which are a major class of drug targets. nih.govnih.govnih.gov
Vasopressin and oxytocin receptors are GPCRs that play significant roles in a variety of physiological processes. nih.govnih.govnih.govchemrxiv.orgusu.edunih.gov The development of ligands with high affinity and selectivity for these receptors is of considerable therapeutic interest. nih.govnih.govusu.edu To date, no studies have been published that specifically measure the binding affinity of this compound for either vasopressin or oxytocin receptors.
The vastness of the GPCR superfamily presents numerous opportunities for drug discovery. nih.govnih.gov High-throughput screening campaigns are often employed to identify novel modulators of these receptors. nih.gov There is no available information to indicate that this compound has been subjected to broad screening assays to assess its modulatory effects on other GPCRs.
Biological and Pharmacological Research on this compound Remains Undocumented in Key Areas of Cellular Activity
Comprehensive searches of available scientific literature and research databases have revealed a significant gap in the understanding of the biological and pharmacological properties of the chemical compound this compound. Specifically, there is no publicly accessible research detailing its effects on anti-proliferative mechanisms at the cellular level.
Investigations into the compound's potential to modulate the cell cycle, such as inducing G2/M arrest or affecting the accumulation of proteins like p21, have not been reported. Similarly, the characterization of any pathways through which it might induce apoptosis (programmed cell death) is absent from current scientific records.
Furthermore, research dedicated to the identification and validation of specific biological targets for this compound has not been published. Consequently, its modulatory effects on intracellular signal transduction pathways also remain unexplored and undocumented. While the broader class of piperidine derivatives has been a subject of extensive study in various therapeutic areas, including the development of antimicrobial and anti-HIV agents, this specific molecule's cellular and molecular activities are yet to be elucidated. biomedpharmajournal.orgmdpi.comkuleuven.benih.govnih.gov
Due to the absence of specific research data for this compound in these critical areas of pharmacological investigation, a detailed analysis of its anti-proliferative mechanisms, target identification, and effects on signal transduction cannot be provided at this time.
Future Research Directions and Translational Perspectives
Development of Advanced Analogues with Enhanced Target Selectivity and Potency
The development of advanced analogues of 1-(3-aminobenzenesulfonyl)piperidin-4-ol is a critical step in optimizing its therapeutic potential. Future research should focus on systematic structural modifications to enhance target selectivity and potency. Key strategies include the strategic substitution on both the aminobenzenesulfonyl and piperidinol rings. For instance, modifying the amino group on the phenyl ring could modulate the compound's pharmacokinetic properties and target engagement. Similarly, alterations to the hydroxyl group of the piperidinol moiety could influence its hydrogen-bonding capabilities, a crucial factor in ligand-receptor interactions. The piperidine (B6355638) ring itself is a versatile scaffold found in numerous pharmaceuticals, and its conformational flexibility can be constrained or modified to improve binding affinity. mdpi.com
A systematic structure-activity relationship (SAR) study would be instrumental in identifying the key molecular features responsible for biological activity. This could involve the synthesis and screening of a library of analogues with diverse substitutions. The insights gained from such studies would guide the rational design of next-generation compounds with superior therapeutic profiles.
Exploration of Novel Biological Targets for Benzenesulfonyl Piperidinols
While the initial biological profile of this compound may be associated with a specific target, its structural motifs are present in compounds with a wide range of pharmacological activities. The benzenesulfonamide (B165840) group is a well-established pharmacophore in various drug classes, including diuretics, anticonvulsants, and anticancer agents. researchgate.net The piperidine moiety is also a common feature in centrally acting drugs, highlighting its ability to interact with neurological targets. mdpi.com
Future research should, therefore, explore a broad range of biological targets for this class of compounds. High-throughput screening against diverse panels of receptors, enzymes, and ion channels could uncover novel therapeutic applications. For example, given the prevalence of the piperidine scaffold in inhibitors of the NLRP3 inflammasome, a key mediator of inflammation, this could be a promising area of investigation. mdpi.com Furthermore, the structural similarities to scaffolds with antimicrobial properties suggest that these compounds could be evaluated for their efficacy against various pathogens. nih.gov
Integration of Artificial Intelligence and Machine Learning in Rational Compound Design
Innovations in Synthetic Methodologies for Sustainable Production
Recent advances in catalysis, such as the use of transition metal catalysts for C-H activation, could provide more direct and efficient methods for functionalizing the piperidine and benzene (B151609) rings. mdpi.com Biocatalysis, employing enzymes to perform specific chemical transformations, offers another avenue for developing greener synthetic processes. These approaches not only reduce waste but can also lead to higher yields and stereoselectivity, which are critical for producing enantiomerically pure drugs.
Conceptual Framework for Further Preclinical Research Opportunities
Once lead candidates are identified, a comprehensive preclinical evaluation should be undertaken. This would involve in vitro characterization of their potency, selectivity, and mechanism of action. Subsequently, in vivo studies in relevant animal models would be necessary to assess their efficacy, pharmacokinetics, and preliminary safety profiles. The data generated from these studies would be crucial for identifying a clinical candidate for further development. This structured approach, integrating modern drug discovery tools and a strong foundation in medicinal chemistry, will be essential for unlocking the full therapeutic potential of this promising chemical scaffold.
Q & A
Basic: What are the common synthetic routes for 1-(3-Aminobenzenesulfonyl)piperidin-4-ol and its derivatives?
Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, derivatives like 1-(benzofuran-2-ylmethyl)-4-(4-iodophenyl)piperidin-4-ol are synthesized via alkylation of 4-(4-iodophenyl)-4-hydroxypiperidine with substituted benzofuran or benzothiophene precursors, achieving yields of 22–69% . Key steps include:
- Reagent coupling : Use of 3-aminobenzenesulfonyl chloride with piperidin-4-ol under basic conditions.
- Purification : Recrystallization or chromatography to isolate the product.
- Characterization : Confirmed via H NMR (e.g., δ 1.51–2.89 ppm for piperidine protons) and melting point analysis (e.g., 199–203°C for oxalate salts) .
Basic: How is the purity and structural integrity of this compound verified in academic research?
Answer:
Purity is assessed using HPLC (≥98% purity criteria, as in ) , while structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : Proton shifts (e.g., δ 7.08 ppm for aromatic protons in sphingosine kinase inhibitors) .
- X-ray crystallography : For derivatives co-crystallized with proteins (e.g., 1.3 Å resolution structures revealing binding interactions) .
- Mass spectrometry : ESI-HRMS to verify molecular weights (e.g., [M+H] m/z 332.2951 for RB-024) .
Advanced: What strategies optimize the selectivity of piperidin-4-ol derivatives for target enzymes like sphingosine kinase 1 (SK1)?
Answer:
Structure-Activity Relationship (SAR) studies guide optimization:
- Alkyl chain modulation : Increasing chain length (e.g., octylphenyl groups in RB-005) enhances SK1 selectivity (15-fold over SK2) .
- Hydroxyl position : 4-Hydroxypiperidine (RB-005) shows higher selectivity than 3-hydroxypiperidine (RB-019) due to steric and electronic effects .
- In vitro assays : Measure IC values using kinase activity assays and compare selectivity ratios across isoforms .
Advanced: How can crystallographic data elucidate the binding mode of this compound with target proteins?
Answer:
X-ray diffraction (e.g., 1.3 Å resolution structures) reveals:
- Hydrogen bonding : Interactions between the sulfonyl group and protein residues (e.g., retinol-binding protein 1) .
- Hydrophobic pockets : Placement of alkyl/aryl groups into enzyme cavities (observed in SK1 inhibitors) .
- Validation : Mutagenesis studies to confirm critical binding residues identified in crystallographic models .
Advanced: How do researchers address discrepancies in biological activity data across studies?
Answer:
Key steps include:
- Assay standardization : Ensure consistent enzyme sources (e.g., recombinant SK1 vs. SK2) and buffer conditions .
- Compound stability checks : Monitor degradation under experimental conditions (e.g., pH, temperature) using LC-MS .
- Structural confirmation : Re-analyze disputed compounds via H NMR or crystallography to rule out synthesis errors .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Answer:
Refer to Safety Data Sheets (SDS) :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact (acute toxicity: oral LD < 300 mg/kg) .
- Ventilation : Use fume hoods to prevent inhalation of aerosols .
- First aid : Immediate rinsing with water for eye/skin exposure and medical consultation .
Advanced: What computational methods support the design of novel derivatives with improved pharmacokinetic properties?
Answer:
- Molecular docking : Predict binding affinity using software like AutoDock (e.g., docking into SK1’s active site) .
- ADMET profiling : Calculate LogP (e.g., 1.50 for Chembridge derivatives) and polar surface area (35.94 Ų) to optimize bioavailability .
- QSAR models : Corrogate structural features (e.g., alkyl chain length) with in vivo half-life data .
Basic: How are in vitro potency and selectivity profiles validated before advancing to in vivo studies?
Answer:
- Dose-response assays : Determine IC values across multiple concentrations (e.g., 0.1–100 µM) .
- Counter-screening : Test against related enzymes (e.g., SK2 for SK1 inhibitors) to establish selectivity ratios .
- Cytotoxicity assays : Use cell lines (e.g., HEK293) to rule off-target effects at therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
